molecular formula C18H23FN2O3S2 B2773152 3-fluoro-4-methoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 952966-45-9

3-fluoro-4-methoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No. B2773152
CAS RN: 952966-45-9
M. Wt: 398.51
InChI Key: SECZYHXJQHSZKV-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the available resources. Typically, these properties would include things like melting point, boiling point, solubility, and stability, among others .

Scientific Research Applications

Quantum Chemical and Molecular Dynamic Simulation Studies

The research by Kaya et al. (2016) delves into the adsorption and corrosion inhibition properties of piperidine derivatives on the corrosion of iron. It emphasizes the use of quantum chemical calculations and molecular dynamics simulations to investigate the binding energies and adsorption behaviors of these compounds on different metal surfaces. This study highlights the potential of these derivatives, including those similar to the specified compound, in corrosion inhibition applications due to their favorable interaction with metal surfaces. More information can be found in the Journal of The Taiwan Institute of Chemical Engineers (Kaya et al., 2016).

Photodynamic Therapy Applications

Pişkin et al. (2020) synthesized and characterized new zinc phthalocyanine compounds with high singlet oxygen quantum yield for potential use in photodynamic therapy. These compounds are substituted with benzenesulfonamide derivative groups containing Schiff base, showing promise for Type II photosensitizers in cancer treatment due to their photophysical and photochemical properties. This research underscores the potential of such compounds in medical applications, specifically in targeting and treating cancer. Details are published in the Journal of Molecular Structure (Pişkin et al., 2020).

Enhancement of Enantioselectivity in Organic Synthesis

Yasui et al. (2011) introduced a novel electrophilic fluorinating reagent, demonstrating its use in improving the enantioselectivity of products in organic synthesis. The study provides insight into the chemical versatility and application of such compounds in synthesizing enantioselectively enriched products, which is crucial in pharmaceuticals and material science. The findings are available in the Journal of Fluorine Chemistry (Yasui et al., 2011).

Inhibitory Activity Against Human Cytosolic Isoforms

Research by Gul et al. (2016) on new benzenesulfonamides revealed their potential as inhibitors of human cytosolic isoforms, showing significant cytotoxic activities. This study suggests the utility of such compounds in therapeutic applications, especially in targeting specific isoforms for disease treatment. The detailed findings are published in the Journal of Enzyme Inhibition and Medicinal Chemistry (Gul et al., 2016).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources. As with any chemical compound, appropriate safety measures should be taken when handling it .

properties

IUPAC Name

3-fluoro-4-methoxy-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN2O3S2/c1-24-18-5-4-16(11-17(18)19)26(22,23)20-12-14-6-8-21(9-7-14)13-15-3-2-10-25-15/h2-5,10-11,14,20H,6-9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECZYHXJQHSZKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-4-methoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide

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